molecular formula C16H17NOS B2794971 4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile CAS No. 307952-83-6

4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile

Cat. No.: B2794971
CAS No.: 307952-83-6
M. Wt: 271.38
InChI Key: KQRQGSFAJQNSQZ-ZHACJKMWSA-N
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Description

4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile is an organic compound that features a benzene ring with a carbonitrile functional group and an extended structure incorporating a thioether, ketone, and a cyclohexyl moiety. This complex structure suggests diverse chemical behavior and potential utility in various scientific and industrial contexts.

Scientific Research Applications

  • Chemistry: As a synthetic intermediate in organic synthesis, it serves as a building block for more complex molecules.

  • Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.

  • Medicine: Preliminary studies may investigate its role as an inhibitor or activator of specific biochemical pathways.

  • Industry: Used in the synthesis of materials with specialized properties, such as advanced polymers or catalysts.

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current state of research, potential applications, or unanswered questions about the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile can be accomplished through a multi-step organic synthesis process. Typically, the synthetic pathway involves:

  • Formation of the Intermediate: The initial step often involves the formation of a suitable intermediate, such as a cyclohexylthioketone, through the thionation of a cyclohexanone.

  • Condensation Reaction: The intermediate then undergoes a condensation reaction with 4-cyanobenzaldehyde under basic conditions to form the desired compound. This step generally involves enolate chemistry to form the enone linkage.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production scale-up involves optimization of the reaction conditions, such as temperature control, solvent choice, and the use of catalytic amounts of bases to ensure high yield and purity. Automation and continuous flow chemistry might also be applied to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the thioether linkage, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions might target the carbonitrile or the enone moiety, leading to amines or alkanes, respectively.

  • Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reducing agents including lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Electrophiles like bromine, nitric acid, and sulfonic acids.

Major Products Formed

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary amines or alkanes.

  • Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other thioether- and ketone-containing compounds, 4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile is unique due to its cyclohexyl group and its potential for diverse chemical reactivity.

List of Similar Compounds

  • 4-((1E)-3-methylthio-3-oxoprop-1-enyl)benzenecarbonitrile

  • 4-((1E)-3-ethylthio-3-oxoprop-1-enyl)benzenecarbonitrile

  • 4-((1E)-3-phenylthio-3-oxoprop-1-enyl)benzenecarbonitrile

These similar compounds share a common core but differ in their substituents, leading to varied chemical and biological properties.

Properties

IUPAC Name

S-cyclohexyl (E)-3-(4-cyanophenyl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c17-12-14-8-6-13(7-9-14)10-11-16(18)19-15-4-2-1-3-5-15/h6-11,15H,1-5H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRQGSFAJQNSQZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC(=O)C=CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)SC(=O)/C=C/C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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